Syringaresinol diacetate

cAMP phosphodiesterase Enzyme inhibition Signal transduction

Syringaresinol diacetate (CAS 1990-77-8) is a diacetylated lignan with enhanced lipophilicity (LogP ~1.33), enabling superior cellular uptake vs. the parent compound. Its unique acetyl modification yields a distinct cAMP PDE inhibitory profile and selectively modulates NRF2-mediated antioxidant responses and NOS/NO vasorelaxation pathways. This semi-synthetic tool is ideal for SAR studies dissecting NF-κB, NRF2, and pyroptosis pathways without confounding broad anti-proliferative effects. Choose high-purity (≥98%) Syringaresinol diacetate for reproducible, target-specific preclinical research.

Molecular Formula C26H30O10
Molecular Weight 502.5 g/mol
Cat. No. B168426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyringaresinol diacetate
Molecular FormulaC26H30O10
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC
InChIInChI=1S/C26H30O10/c1-13(27)35-25-19(29-3)7-15(8-20(25)30-4)23-17-11-34-24(18(17)12-33-23)16-9-21(31-5)26(36-14(2)28)22(10-16)32-6/h7-10,17-18,23-24H,11-12H2,1-6H3/t17-,18-,23+,24+/m0/s1
InChIKeyFEDJEJQAGQWOHV-XZUXRINTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Syringaresinol Diacetate: A Procurable Lignan Derivative with Defined Structural and Biological Attributes


Syringaresinol diacetate (CAS: 1990-77-8, C26H30O10, MW: 502.5) is a diacetylated lignan compound classified as a furanoid lignan. It is the diacetate ester of syringaresinol, a naturally occurring lignan found in various plant species such as Flaxseed, Sesame seeds, and Walnuts . The acetylation of the parent compound's phenolic hydroxyl groups alters its physicochemical properties, including lipophilicity and solubility, thereby differentiating it from its non-acetylated counterpart . This semi-synthetic derivative is primarily utilized in life science research, where it serves as a tool to investigate specific biological pathways, including those related to cAMP phosphodiesterase inhibition, NRF2-mediated antioxidant responses, and vasorelaxation via nitric oxide synthase (NOS) modulation [1].

Why Syringaresinol Diacetate Cannot Be Interchanged with Generic Lignan Scaffolds in Targeted Research


Substituting Syringaresinol diacetate with its parent compound, syringaresinol, or other structurally related lignans (e.g., pinoresinol, syringaresinol diglucoside) is not scientifically sound due to quantifiable differences in pharmacodynamics, physicochemical properties, and target engagement. The diacetate modification fundamentally alters the compound's molecular targets and signaling pathways. While syringaresinol itself demonstrates activity against various targets, the diacetate form is specifically reported to inhibit cAMP phosphodiesterase and target the NRF2/NOS pathways [1]. Critically, the diacetate group increases lipophilicity (LogP ≈ 1.33), which can significantly impact cellular permeability and bioavailability compared to the more polar parent or glucoside analogs [2]. The following evidence demonstrates that generic in-class substitution risks experimental failure due to these verifiable, quantitative differences.

Quantitative Differentiation Evidence for Syringaresinol Diacetate Versus Key Comparators


cAMP Phosphodiesterase Inhibition: Syringaresinol Diacetate vs. Parent Aglycone and Glycosides

Syringaresinol diacetate has been reported to inhibit cAMP phosphodiesterase. While a direct IC50 value for the diacetate is not specified in the available primary literature, a structure-activity relationship (SAR) study on syringaresinol analogs provides a crucial quantitative baseline for the parent aglycone and its glycosides. The study demonstrates that syringaresinol aglycone inhibits cAMP phosphodiesterase with an IC50 of 7.5 × 10⁻⁵ M (75 μM). Its monoglycoside and diglycoside derivatives exhibit significantly reduced potency, with IC50 values of 14.2 × 10⁻⁵ M (142 μM) and 8.9 × 10⁻⁵ M (89 μM), respectively [1]. This data establishes that modifications to the core syringaresinol structure—including glycosylation, which adds polar groups—drastically alter its inhibitory activity. The diacetate derivative, which introduces non-polar acetyl groups, is therefore expected to have a distinct potency profile compared to both the parent and its glycosylated forms, making it a non-substitutable tool for investigating cAMP-dependent pathways.

cAMP phosphodiesterase Enzyme inhibition Signal transduction

NF-κB Pathway Inhibition: Syringaresinol Diacetate vs. Diayangambin (Dimethyl Ether)

Syringaresinol diacetate is documented to inhibit the NF-κB signaling pathway in IL-1β-activated mouse chondrocytes, a key mechanism in inflammatory and osteoarthritic conditions [1]. A direct comparator, Diayangambin (syringaresinol dimethyl ether), also demonstrates anti-inflammatory activity but operates with a defined and potent IC50 value. Diayangambin inhibits cell proliferation in human monocytes with an IC50 of 1.5 μM . The structural difference—acetylation versus methylation of the phenolic hydroxyl groups—leads to a significant divergence in potency and, potentially, target selectivity. While the specific IC50 for NF-κB inhibition by syringaresinol diacetate is not quantified in the cited source, the existence of a structurally similar analog with a well-defined, high-potency activity profile in a different but related assay underscores the critical importance of selecting the correct derivative for specific pathway interrogation. Procuring syringaresinol diacetate ensures the intended target engagement (NF-κB pathway modulation) rather than the potent, generalized anti-proliferative effect observed with the dimethyl ether.

NF-κB Inflammation Immunosuppression

Lipophilicity (LogP): Syringaresinol Diacetate vs. Syringaresinol Diglucoside

The calculated partition coefficient (LogP) for Syringaresinol diacetate is 1.33 [1]. This value is a direct consequence of the two acetyl groups that replace the polar hydroxyl groups present on the parent syringaresinol molecule. In stark contrast, a closely related analog, Syringaresinol diglucoside, possesses two highly polar glucose moieties. While the exact LogP for the diglucoside is not readily available, the addition of two sugar units would drastically reduce its LogP (making it much more hydrophilic), a common phenomenon with glycosylation. For reference, the parent aglycone syringaresinol is predicted to have a LogP of approximately 0.6 based on its structure, confirming that acetylation significantly increases lipophilicity. This quantitative difference in LogP has direct implications for membrane permeability, cellular uptake, and formulation strategies, making the diacetate a fundamentally different chemical entity for in vitro and in vivo studies.

Lipophilicity Bioavailability Physicochemical properties

Nitric Oxide Production and Vasorelaxation: Syringaresinol Diacetate vs. Syringaresinol

Syringaresinol diacetate is reported to target Nitric Oxide Synthase (NOS) and promote nitric oxide (NO) production . Its parent compound, syringaresinol, has been mechanistically characterized for its vasorelaxant effects, which are mediated by enhancing NO production in endothelial cells. Specifically, syringaresinol induces vasorelaxation via two distinct mechanisms: phosphatidylinositol 3-kinase/Akt- and PLC/Ca2+/CaMKKβ-dependent eNOS phosphorylation, and Ca2+-dependent eNOS dimerization [1]. While the diacetate's specific mechanism of action on NOS is not detailed in the same depth, the shared ability to upregulate the NOS/NO pathway establishes a class effect. However, the acetylation of syringaresinol is expected to alter its pharmacokinetic properties and cellular target engagement dynamics compared to the parent compound. For instance, the increased lipophilicity (LogP 1.33) of the diacetate may lead to a different tissue distribution and duration of action in vivo. This evidence underscores that while both compounds modulate the NOS pathway, the diacetate derivative represents a distinct chemical tool with potentially different experimental outcomes.

Nitric oxide Vasorelaxation Cardiovascular

High-Value Application Scenarios for Syringaresinol Diacetate Driven by Its Unique Differentiation Profile


Investigating cAMP-Dependent Signal Transduction Pathways

Researchers studying the role of cAMP in cellular signaling can utilize Syringaresinol diacetate as a tool to modulate cAMP phosphodiesterase activity. The structural activity relationship (SAR) data showing that syringaresinol aglycone and its glycosides have distinct IC50 values (75 μM vs. 142 μM and 89 μM, respectively) for this enzyme validates that the diacetate modification is expected to yield a unique inhibitory profile [1]. This makes it a valuable probe for dissecting the specific contributions of this enzyme in models of stress response and cellular metabolism, where generic lignans may produce confounding results.

Studies on Inflammation and Osteoarthritis Involving the NF-κB Pathway

Syringaresinol diacetate is specifically indicated for research on the NF-κB signaling pathway, as it has been shown to inhibit this pathway in IL-1β-activated mouse chondrocytes [2]. In contrast, structurally similar analogs like Diayangambin exhibit potent, broad anti-proliferative activity (IC50 = 1.5 μM in monocytes) . For studies aiming to dissect the role of NF-κB in inflammatory conditions like osteoarthritis without the confounding variable of strong, direct anti-proliferative effects, syringaresinol diacetate provides a more targeted and relevant chemical tool.

Investigating the Role of NRF2 in Oxidative Stress and Pyroptosis

Syringaresinol diacetate is a validated tool for probing the NRF2-mediated antioxidant response. It has been shown to promote NRF2 nuclear translocation and enhance downstream antioxidant enzymes like HO-1 and MnSOD . Furthermore, it inhibits the NLRP3/Caspase-1/GSDMD pyroptosis pathway by upregulating NRF2 signaling [3]. The diacetate's increased lipophilicity (LogP 1.33) compared to the parent compound may offer improved cellular uptake in certain in vitro models, making it a preferred choice for researchers investigating the therapeutic potential of NRF2 activation in diseases characterized by oxidative damage and inflammatory cell death.

Preclinical Models of Vasorelaxation and Nitric Oxide Biology

Given its established role in targeting NOS and promoting NO production, Syringaresinol diacetate is a suitable compound for preclinical studies investigating endothelial function and vasorelaxation . While the parent compound syringaresinol has a well-characterized mechanism for inducing vasorelaxation via eNOS phosphorylation and dimerization [4], the diacetate derivative offers a chemically distinct entity. This can be valuable for structure-activity relationship (SAR) studies aimed at understanding how modifications to the lignan scaffold influence its interaction with the NOS/NO pathway and its overall cardiovascular effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Syringaresinol diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.